(S)-(tetrahydrofuran-3-yl)methanamine
CAS No.: 1048962-84-0
Cat. No.: VC3015762
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1048962-84-0 |
|---|---|
| Molecular Formula | C5H12ClNO |
| Molecular Weight | 137.61 g/mol |
| IUPAC Name | [(3S)-oxolan-3-yl]methanamine |
| Standard InChI | InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2/t5-/m0/s1 |
| Standard InChI Key | LZHYUVOFRJAJKS-JEDNCBNOSA-N |
| Isomeric SMILES | C1COC[C@@H]1CN.Cl |
| SMILES | C1COCC1CN |
| Canonical SMILES | C1COCC1CN.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
(S)-(Tetrahydrofuran-3-yl)methanamine features a tetrahydrofuran ring with a methanamine group (-CH₂NH₂) at the 3-position. The stereochemistry at the 3-position is in the S configuration. The compound's molecular formula is C₅H₁₁NO, with a molecular weight of 101.15 g/mol . The structure combines the cyclic ether functionality of tetrahydrofuran with the basicity of a primary amine, creating a molecule with unique chemical reactivity and physical properties.
Physical Properties
The compound exists as a colorless to light yellow liquid at room temperature. Its physical properties are summarized in Table 1, compiled from various analytical sources.
Table 1: Physical Properties of (S)-(Tetrahydrofuran-3-yl)methanamine
The discrepancies in some physical property values (such as boiling point) may be attributed to different measurement conditions or the purity of the samples analyzed .
Chemical Properties
(S)-(Tetrahydrofuran-3-yl)methanamine exhibits chemical properties characteristic of both ethers and primary amines. The tetrahydrofuran ring provides a polar cyclic ether framework, while the primary amine group contributes basicity to the molecule. Key chemical properties include:
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Solubility: The compound shows limited solubility in DMSO and methanol , but is generally soluble in polar organic solvents and water due to its polar functional groups.
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Basicity: With a predicted pKa of 9.96±0.29 , the primary amine group exhibits typical basicity, allowing it to form salts with acids and participate in nucleophilic reactions.
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Stability: The compound is air-sensitive and should be stored under inert gas . Its reactivity is influenced by both the amine functionality and the tetrahydrofuran ring.
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Reactivity: The primary amine group can undergo typical reactions including acylation, alkylation, and reductive amination. The tetrahydrofuran ring remains relatively stable under most conditions but may undergo ring-opening under strongly acidic conditions .
Synthesis and Preparation Methods
Industrial Production Methods
Several industrial-scale synthetic routes have been developed for the preparation of (tetrahydrofuran-3-yl)methanamine, from which the (S)-enantiomer can be obtained through resolution or enantioselective synthesis. The most prominent methods include:
Maleic Glycol Route
A patent describes an efficient industrial method starting from maleic glycol :
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Cyclization of maleic glycol to 2,5-dihydrofuran using a catalyst (modified montmorillonite, hydroxyapatite, or alumina)
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Formylation to obtain 3-formyl tetrahydrofuran
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Reductive amination to yield (tetrahydrofuran-3-yl)methanamine
This route is advantageous due to its green chemistry approach and suitability for industrial amplification .
Tetrahydrofuran-3-carboxaldehyde Route
This direct synthetic approach involves reductive amination of tetrahydrofuran-3-carboxaldehyde :
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Reaction of tetrahydrofuran-3-carboxaldehyde with Raney Ni catalyst
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Addition of 15% ammonia methanol solution
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Hydrogenation under pressure (4 MPa) at 60°C for 12 hours
This method has reported yields of up to 99.5% .
Alternative Synthesis Routes
Several alternative routes have been developed, each with specific advantages and limitations:
Diethyl Malonate Route
This route begins with diethyl malonate and involves :
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Condensation with ethyl chloroacetate under the action of sodium ethoxide
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Sodium borohydride reduction
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Intramolecular cyclization
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Methylsulfonyl chlorosulfonation
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Substitution with phthalimide potassium salt
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Ammonolysis to obtain the target compound
While the starting materials are economical, this route has drawbacks including low total yield and high sodium borohydride consumption .
Malic Acid Route
This synthetic path uses malic acid as the starting material :
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Reduction with hydrogen under the action of ruthenium and carbon to obtain 1,2,4-butanetriol
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Intramolecular cyclization and halogenation under the action of p-toluenesulfonic acid
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Reaction with sodium cyanide
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Reduction of cyano group to amine
Although this route uses economical materials, it presents safety concerns due to the use of sodium cyanide and potential for ring opening and isomerization during halogenation .
2,3-Dihydrofuran Route
This industrially applied route starts from 2,3-dihydrofuran :
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Hydroformylation reaction to obtain 3-formyltetrahydrofuran
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Reductive amination to yield the target compound
This route is the simplest but suffers from competition with 2-position formylation, creating separation challenges and material waste .
Applications
Pharmaceutical Applications
(S)-(Tetrahydrofuran-3-yl)methanamine has significant applications in pharmaceutical development, particularly as:
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Key Intermediate: The compound serves as an important intermediate in the synthesis of budesonide, a corticosteroid used to treat asthma and other inflammatory conditions .
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Agrochemical Precursor: It functions as an intermediate in the synthesis of dinotefuran, a neonicotinoid insecticide .
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Drug Development: The compound is utilized in research focusing on drugs targeting neurological disorders, leveraging its unique structural features and chirality .
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Chiral Building Block: Its defined stereochemistry makes it valuable in stereoselective synthesis of complex pharmaceutical molecules .
Other Industrial Applications
Beyond pharmaceuticals, (S)-(tetrahydrofuran-3-yl)methanamine finds applications in:
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Polymer Chemistry: The compound is used in the formulation of specialty polymers, enhancing properties such as flexibility and durability in coatings and adhesives .
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Biochemical Research: It serves as a tool in studying enzyme interactions and metabolic pathways, contributing to advances in biochemistry and molecular biology .
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Material Science: Research explores its potential in creating novel materials including hydrogels and nanocomposites with applications in drug delivery systems and tissue engineering .
Current Research and Future Perspectives
Recent research on (S)-(tetrahydrofuran-3-yl)methanamine focuses on:
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Improved Synthesis: Development of more efficient and environmentally friendly synthetic routes with higher yields and enantioselectivity .
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Novel Applications: Exploration of new applications in pharmaceutical development, particularly for compounds requiring precise stereochemistry .
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Structure-Activity Relationships: Investigation of how the compound's unique structural features contribute to biological activity when incorporated into larger molecules .
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Green Chemistry: Research into more sustainable production methods, addressing concerns about traditional routes that use toxic reagents like sodium cyanide .
The compound continues to attract interest due to its versatility as a building block in various chemical and pharmaceutical applications. Future research will likely focus on expanding its application scope and developing more efficient and sustainable synthetic methods.
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